molecular formula C9H9FO B6161367 2-ethyl-3-fluorobenzaldehyde CAS No. 1289176-88-0

2-ethyl-3-fluorobenzaldehyde

Cat. No.: B6161367
CAS No.: 1289176-88-0
M. Wt: 152.16 g/mol
InChI Key: WVHOWNCRVJLDKV-UHFFFAOYSA-N
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Description

2-Ethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2-ethyl-3-chlorobenzaldehyde is treated with a fluorinating agent. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2-Ethyl-3-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other fluorobenzaldehyde derivatives .

Properties

CAS No.

1289176-88-0

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-ethyl-3-fluorobenzaldehyde

InChI

InChI=1S/C9H9FO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3

InChI Key

WVHOWNCRVJLDKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)C=O

Purity

95

Origin of Product

United States

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